molecular formula C20H21NO4S B6259740 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid CAS No. 2138096-97-4

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid

Cat. No.: B6259740
CAS No.: 2138096-97-4
M. Wt: 371.5
InChI Key:
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Description

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid is a synthetic organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a propyl chain, and a sulfanyl acetic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Propyl Chain: The protected amino compound is then reacted with a propylating agent to introduce the propyl chain.

    Introduction of the Sulfanyl Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Free amino groups for further peptide synthesis.

Scientific Research Applications

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the stepwise addition of amino acids to form the desired peptide sequence. The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid is unique due to the presence of the sulfanyl acetic acid moiety, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific peptide synthesis applications where the sulfanyl group can participate in further chemical modifications.

Properties

CAS No.

2138096-97-4

Molecular Formula

C20H21NO4S

Molecular Weight

371.5

Purity

90

Origin of Product

United States

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